Cas no 2228950-48-7 (3-2-fluoro-3-(trifluoromethyl)phenoxypyrrolidine)

3-2-フルオロ-3-(トリフルオロメチル)フェノキシピロリジンは、高選択性を有する有機フッ素化合物であり、医薬品や農薬の中間体として重要な役割を果たします。その分子構造中のフッ素原子およびトリフルオロメチル基により、高い脂溶性と代謝安定性が期待されます。また、ピロリジン環の存在により、分子の剛性が向上し、標的タンパク質との親和性が強化される特徴があります。この化合物は、特に創薬分野において、活性化合物の最適化段階で利用されることが多く、生体利用効率の向上や薬理活性の調整に寄与します。合成経路の効率性も評価されており、多段階反応を経ずに高収率で得られる点が利点です。

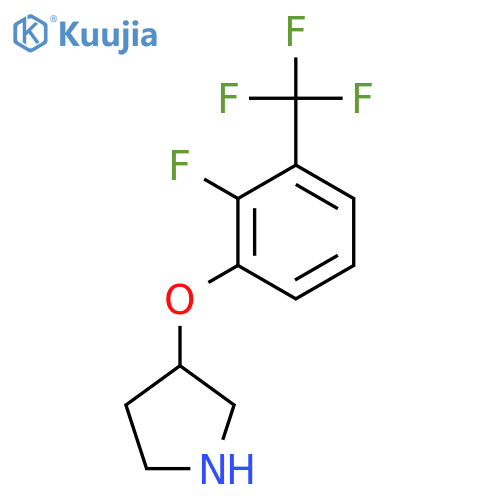

2228950-48-7 structure

商品名:3-2-fluoro-3-(trifluoromethyl)phenoxypyrrolidine

3-2-fluoro-3-(trifluoromethyl)phenoxypyrrolidine 化学的及び物理的性質

名前と識別子

-

- 3-2-fluoro-3-(trifluoromethyl)phenoxypyrrolidine

- 2228950-48-7

- 3-[2-fluoro-3-(trifluoromethyl)phenoxy]pyrrolidine

- EN300-1974031

-

- インチ: 1S/C11H11F4NO/c12-10-8(11(13,14)15)2-1-3-9(10)17-7-4-5-16-6-7/h1-3,7,16H,4-6H2

- InChIKey: HXKNRAFGYMUHSU-UHFFFAOYSA-N

- ほほえんだ: FC1C(C(F)(F)F)=CC=CC=1OC1CNCC1

計算された属性

- せいみつぶんしりょう: 249.07767662g/mol

- どういたいしつりょう: 249.07767662g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 258

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 21.3Ų

3-2-fluoro-3-(trifluoromethyl)phenoxypyrrolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1974031-0.25g |

3-[2-fluoro-3-(trifluoromethyl)phenoxy]pyrrolidine |

2228950-48-7 | 0.25g |

$972.0 | 2023-09-16 | ||

| Enamine | EN300-1974031-0.05g |

3-[2-fluoro-3-(trifluoromethyl)phenoxy]pyrrolidine |

2228950-48-7 | 0.05g |

$888.0 | 2023-09-16 | ||

| Enamine | EN300-1974031-10.0g |

3-[2-fluoro-3-(trifluoromethyl)phenoxy]pyrrolidine |

2228950-48-7 | 10g |

$4545.0 | 2023-05-23 | ||

| Enamine | EN300-1974031-0.1g |

3-[2-fluoro-3-(trifluoromethyl)phenoxy]pyrrolidine |

2228950-48-7 | 0.1g |

$930.0 | 2023-09-16 | ||

| Enamine | EN300-1974031-10g |

3-[2-fluoro-3-(trifluoromethyl)phenoxy]pyrrolidine |

2228950-48-7 | 10g |

$4545.0 | 2023-09-16 | ||

| Enamine | EN300-1974031-5g |

3-[2-fluoro-3-(trifluoromethyl)phenoxy]pyrrolidine |

2228950-48-7 | 5g |

$3065.0 | 2023-09-16 | ||

| Enamine | EN300-1974031-2.5g |

3-[2-fluoro-3-(trifluoromethyl)phenoxy]pyrrolidine |

2228950-48-7 | 2.5g |

$2071.0 | 2023-09-16 | ||

| Enamine | EN300-1974031-0.5g |

3-[2-fluoro-3-(trifluoromethyl)phenoxy]pyrrolidine |

2228950-48-7 | 0.5g |

$1014.0 | 2023-09-16 | ||

| Enamine | EN300-1974031-1.0g |

3-[2-fluoro-3-(trifluoromethyl)phenoxy]pyrrolidine |

2228950-48-7 | 1g |

$1057.0 | 2023-05-23 | ||

| Enamine | EN300-1974031-5.0g |

3-[2-fluoro-3-(trifluoromethyl)phenoxy]pyrrolidine |

2228950-48-7 | 5g |

$3065.0 | 2023-05-23 |

3-2-fluoro-3-(trifluoromethyl)phenoxypyrrolidine 関連文献

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

2228950-48-7 (3-2-fluoro-3-(trifluoromethyl)phenoxypyrrolidine) 関連製品

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量